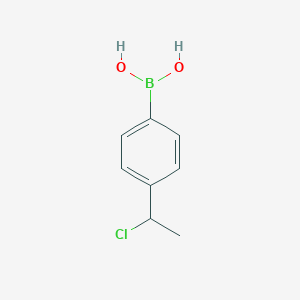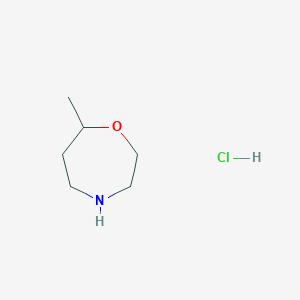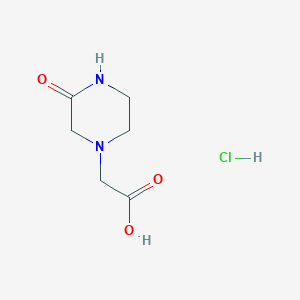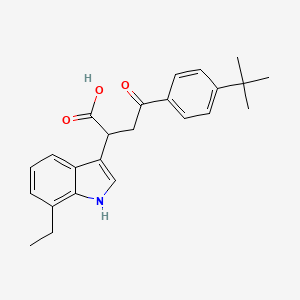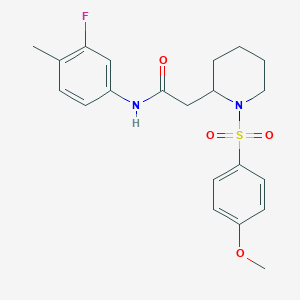
N-(3-氟-4-甲基苯基)-2-(1-((4-甲氧基苯基)磺酰基)哌啶-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of sulfonamide groups, piperidine moieties, and various substituents to achieve the desired molecular architecture. A typical approach might involve the reaction of benzenesulfonyl chloride with aminopiperidine under controlled conditions, followed by further functionalization with electrophiles or through cycloaddition reactions (Khalid et al., 2014). Advanced techniques, including microwave-assisted synthesis, have been employed to optimize these processes for better yield and efficiency (Virk et al., 2018).
Molecular Structure Analysis
The structural analysis of such compounds involves examining the arrangement of the molecular framework, including the orientation of the sulfonyl and acetamide groups relative to the piperidine ring. X-ray crystallography and NMR spectroscopy are pivotal in determining the geometry and conformation of these molecules, revealing interactions such as hydrogen bonding and hypervalent interactions that influence stability and reactivity (Ismailova et al., 2014).
Chemical Reactions and Properties
Chemical properties of this compound class include their reactivity towards nucleophiles and electrophiles, influenced by the presence of the sulfonyl and acetamide functionalities. These groups can undergo various chemical reactions, including substitutions and additions, which are essential for further derivatization and functionalization of the molecule for potential biological applications. The synthesis routes often involve the formation of intermediates that can be further manipulated to introduce various substituents, enhancing the molecule's chemical diversity and potential for biological activity (Chang et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in biological systems and during the formulation process. These characteristics are determined by the molecular structure, particularly the distribution of polar and nonpolar regions, which affects interactions with solvents and biological membranes (Yang et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity, and stability, are significantly influenced by the functional groups present in the molecule. For instance, the acetamide group affects the hydrogen bonding potential and the molecule's overall reactivity towards bio-macromolecules. Understanding these properties is essential for predicting the compound's behavior in biological environments and its interactions with biological targets (Sunder et al., 2013).
科学研究应用
合成和分子对接研究
使用常规和微波辅助方案合成了N-(取代)-5-(1-(4-甲氧基苯基磺酰基)哌啶-4-基)-4H-1,2,4-三唑-3-基硫)乙酰胺化合物。评估了这些化合物对各种酶的抑制潜力,包括牛碳酸酐酶、乙酰胆碱酯酶和丁酰胆碱酯酶。使用SAR研究和分子对接探索了这些化合物与研究的酶的结合模式(Virk et al., 2018)。
抗增殖活性和毒性降低
通过将乙酰胺基团替换为烷基脲,改造了N-(6-(2-甲氧基-3-(4-氟苯基磺酰胺基)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺,导致产生对人类癌细胞系具有强效抗增殖活性的化合物。这些改造还导致急性口服毒性降低以及在小鼠模型中抑制肿瘤生长,表明具有低毒性的抗癌剂潜力(Wang et al., 2015)。
DNA和蛋白质结合研究
合成了N-(4-羟基-3-(吗啉(苯基)甲基)苯基)乙酰胺和N-(4-羟基-3-(哌啶-1-基(苯基)甲基)苯基)乙酰胺衍生物,并检查了它们与小牛胸腺DNA的DNA结合相互作用,表明插入是相互作用模式。这些化合物还表现出与牛血清白蛋白(BSA)强烈结合的能力,通过静态猝灭机制,表明在生化研究中的潜在应用(Raj, 2020)。
抗血栓性能
SSR182289A,一种具有相似结构组分的新型凝血酶抑制剂,在各种动物模型中表现出强效的口服抗血栓性能,包括静脉、动脉-静脉分流和动脉血栓形成模型。这项研究突显了结构相似化合物在新型抗血栓药物开发中的潜力(Lorrain et al., 2003)。
钙通道阻滞和降压活性
与N-(3-氟-4-甲基苯基)-2-(1-((4-甲氧基苯基)磺酰基)哌啶-2-基)乙酰胺相关的一系列化合物在动物模型中显示出钙通道阻滞活性和降压效果。这些发现表明这些化合物在新心血管药物开发中的潜力(Shanklin et al., 1991)。
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-15-6-7-16(13-20(15)22)23-21(25)14-17-5-3-4-12-24(17)29(26,27)19-10-8-18(28-2)9-11-19/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPDIOIYTUYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

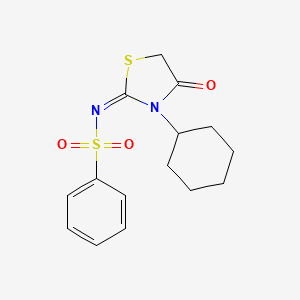
![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)
![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)
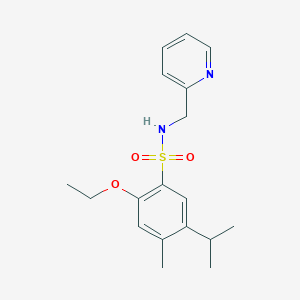
![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)

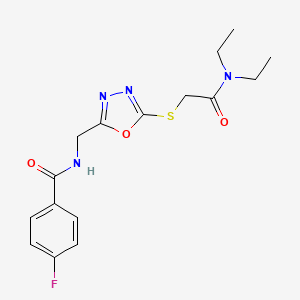
![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)

